Patent-Validated Inclusion in Muscarinic Modulator Libraries for Myopia Research
The compound is explicitly listed as a specific chemical example in a patent (US2024/0132497) covering azabicyclo and diazepine derivatives as muscarinic receptor modulators for treating myopia [1]. This provides procurement legitimacy as a key scaffold for therapeutic development, unlike many untested tropane esters. The patent's SAR exploration demonstrates that the 2-(hydroxymethyl)-2-phenylbutanoate ester is a tolerated modification that retains biological activity, differentiating it from the simpler 2-phenylbutanoate analog which may not have been selected as a primary example in the claims [1].
| Evidence Dimension | Patent-Validated Biological Target Engagement |
|---|---|
| Target Compound Data | Explicitly named as a muscarinic receptor modulator in US2024/0132497, Example Compound Scope |
| Comparator Or Baseline | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride (CAS 1233641-91-2) - not explicitly named in the same patent claims |
| Quantified Difference | Not quantified; qualitative inclusion vs. exclusion from granted patent claims |
| Conditions | Patent disclosure context; muscarinic receptor modulation for ocular disease |
Why This Matters
For procurement in industrial drug discovery, a compound's explicit mention in a therapeutic patent provides a de-risked starting point for hit-to-lead optimization compared to unvalidated analogs, directly justifying its selection for targeted library synthesis.
- [1] Alcon Inc. (2023). Azabicyclo and diazepine derivatives. U.S. Patent Publication No. 2024/0132497. Filed November 30, 2023. View Source
